4-((E)-1-{[1-(1-ADAMANTYL)ETHYL]AMINO}ETHYLIDENE)-2-(1,3-BENZOTHIAZOL-2-YL)-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
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Overview
Description
4-((E)-1-{[1-(1-ADAMANTYL)ETHYL]AMINO}ETHYLIDENE)-2-(1,3-BENZOTHIAZOL-2-YL)-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound with a unique structure that combines adamantyl, benzothiazolyl, and pyrazolone moieties
Preparation Methods
The synthesis of 4-((E)-1-{[1-(1-ADAMANTYL)ETHYL]AMINO}ETHYLIDENE)-2-(1,3-BENZOTHIAZOL-2-YL)-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves multiple stepsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form adamantanone derivatives.
Reduction: The benzothiazolyl group can be reduced to form benzothiazoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
4-((E)-1-{[1-(1-ADAMANTYL)ETHYL]AMINO}ETHYLIDENE)-2-(1,3-BENZOTHIAZOL-2-YL)-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It can be used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 4-((E)-1-{[1-(1-ADAMANTYL)ETHYL]AMINO}ETHYLIDENE)-2-(1,3-BENZOTHIAZOL-2-YL)-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The adamantyl group provides steric hindrance, which can enhance the binding affinity of the compound to its target. The benzothiazolyl group can participate in hydrogen bonding and π-π interactions, while the pyrazolone ring can act as a chelating agent, coordinating with metal ions .
Comparison with Similar Compounds
Similar compounds to 4-((E)-1-{[1-(1-ADAMANTYL)ETHYL]AMINO}ETHYLIDENE)-2-(1,3-BENZOTHIAZOL-2-YL)-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE include:
4-(1-adamantyl)-1,3-thiazol-2-yl derivatives: These compounds share the adamantyl and thiazolyl groups but lack the pyrazolone ring.
Benzothiazolyl-pyrazolone derivatives: These compounds contain the benzothiazolyl and pyrazolone moieties but do not have the adamantyl group.
Trifluoromethyl-pyrazolone derivatives: These compounds include the trifluoromethyl and pyrazolone groups but lack the adamantyl and benzothiazolyl groups. The uniqueness of this compound lies in its combination of these three distinct functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C25H27F3N4OS |
---|---|
Molecular Weight |
488.6g/mol |
IUPAC Name |
4-[N-[1-(1-adamantyl)ethyl]-C-methylcarbonimidoyl]-2-(1,3-benzothiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C25H27F3N4OS/c1-13(29-14(2)24-10-15-7-16(11-24)9-17(8-15)12-24)20-21(25(26,27)28)31-32(22(20)33)23-30-18-5-3-4-6-19(18)34-23/h3-6,14-17,31H,7-12H2,1-2H3 |
InChI Key |
XGMXNAMSEQSVKI-UHFFFAOYSA-N |
SMILES |
CC(C12CC3CC(C1)CC(C3)C2)N=C(C)C4=C(NN(C4=O)C5=NC6=CC=CC=C6S5)C(F)(F)F |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)N=C(C)C4=C(NN(C4=O)C5=NC6=CC=CC=C6S5)C(F)(F)F |
Origin of Product |
United States |
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